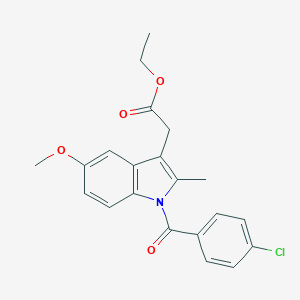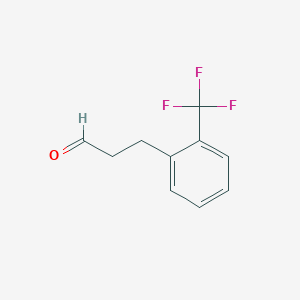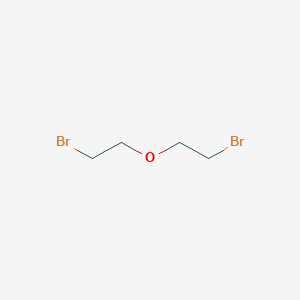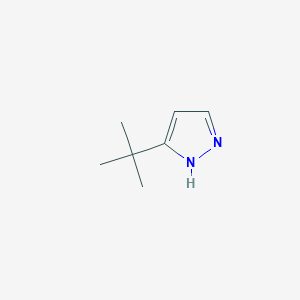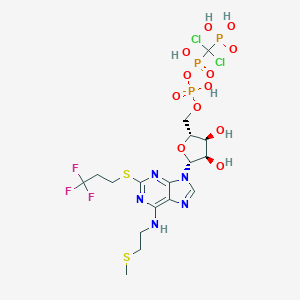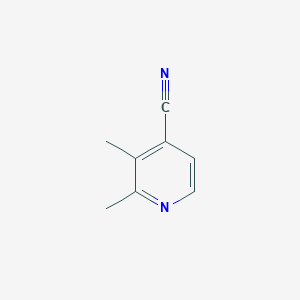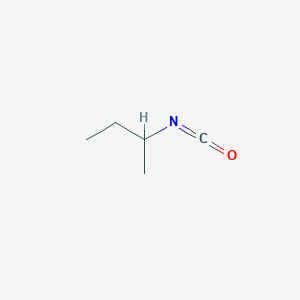
2-Isocyanatobutane
描述
2-Isocyanatobutane, also known as 1,4-diisocyanato-4-methylpentane (DIMP), is a chemical compound that is used as a building block in the synthesis of various polymeric materials. The compound is characterized by the presence of two isocyanate groups attached to a butane backbone, which makes it a versatile intermediate for the production of polyurethanes and other polymers .
Synthesis Analysis
The synthesis of 2-Isocyanatobutane has been achieved through a multi-step process starting from isobutyronitrile. The overall yield of the process was reported to be 53%, which indicates a moderately efficient synthesis route. The key transformation in the synthesis involves a double Curtius rearrangement, a reaction that introduces the isocyanate functional groups into the molecule. This method provides a viable alternative route to the diisocyanate building block, which is crucial for the production of polyurethane materials .
Molecular Structure Analysis
The molecular structure of isobutane, which is closely related to 2-Isocyanatobutane, has been extensively studied. Isobutane belongs to the point group C3v and has been analyzed using microwave spectroscopy. The structural parameters include bond lengths and angles, such as r(CC)=1.525 Å, ∠CCC=111.15°, r(CH)=1.108 Å (tertiary), and r(CH)=1.09–1.10 Å (methyl). These parameters are essential for understanding the physical properties and reactivity of the molecule. Additionally, the dipole moment of isobutane has been measured, providing insight into the polar nature of the molecule, which can influence its chemical behavior .
Chemical Reactions Analysis
2-Isocyanatobutane is known to react with alcohols in a regioselective manner. This property is particularly important for its application in the synthesis of polyurethanes, where the isocyanate groups react with polyols to form urethane linkages. The regioselectivity of the reaction with alcohols ensures that the resulting polymers have consistent and predictable properties, which is crucial for their performance in various applications .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-Isocyanatobutane are not detailed in the provided papers, the general properties of isocyanates and isobutane can be inferred. Isocyanates are highly reactive compounds that can undergo polymerization and other addition reactions. The physical properties such as boiling point, melting point, and solubility are influenced by the molecular structure, particularly the presence of the isocyanate groups. The dipole moment of isobutane suggests that 2-Isocyanatobutane may also exhibit polar characteristics, which can affect its solubility and reactivity with other polar substances .
科学研究应用
Catalytic and Mechanistic Insights One area of research focuses on the catalytic mechanisms involving isocyanate species, such as in the reduction of nitrogen oxides by hydrocarbons over zeolite catalysts. Studies reveal the formation of isocyanate intermediates during these reactions, highlighting the role of isocyanates in environmental catalysis and pollution control technologies (Ingelsten et al., 2006).
Biofuel and Renewable Chemicals Production Another significant area of application is in the production of biofuels and renewable chemicals. Research has demonstrated the potential of fermented isobutanol (an isomer of 2-methylpropan-1-ol, closely related to 2-isocyanatobutane) for the production of renewable fuels and chemicals through catalytic dehydration processes. This process underscores the role of isobutane derivatives in creating sustainable energy solutions (Taylor et al., 2010).
Microbial Engineering for Chemical Production Furthermore, engineering microbial strains for the production of isobutanol showcases the application of isocyanate-related research in biotechnology and metabolic engineering. For instance, engineered Escherichia coli strains have been developed to produce isobutanol under anaerobic conditions, offering pathways to bio-based production processes with implications for renewable energy and materials (Bastian et al., 2011).
Chemical Synthesis and Organic Chemistry In organic chemistry, the utility of isocyanates in synthesizing a variety of compounds, including polymers and pharmaceuticals, is well-documented. The versatility of these reactions, including the synthesis of α,α-disubstituted α-amino acids via rearrangement reactions, highlights the fundamental role of isocyanate chemistry in advancing synthetic methodologies (Szcześniak et al., 2016).
Environmental Chemistry Isocyanates, including those derived from isobutane, are also of interest in environmental chemistry, particularly in the study of atmospheric aerosols and air quality. Research into the formation of secondary organic aerosols from isoprene photooxidation in the presence of NOx has implications for understanding air pollution and designing strategies to mitigate its effects on climate and health (Szmigielski et al., 2010).
安全和危害
Isocyanates, including 2-Isocyanatobutane, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation . They can also sensitize workers, making them subject to severe asthma attacks if they are exposed again .
未来方向
While specific future directions for 2-Isocyanatobutane were not found, the field of chemistry continues to evolve with new technologies and methodologies. For example, the IEEE Future Directions Committee has identified several technologies as primary focus areas, including Digital Privacy, 5G/6G Innovation Testbed, Low-Earth-Orbit (LEO) Satellites & Systems (SatS), and Metaverse .
属性
IUPAC Name |
2-isocyanatobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-3-5(2)6-4-7/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUSMHZSZWMNCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338733 | |
| Record name | 2-Isocyanatobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isocyanatobutane | |
CAS RN |
15585-98-5 | |
| Record name | 2-Isocyanatobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sec-Butyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



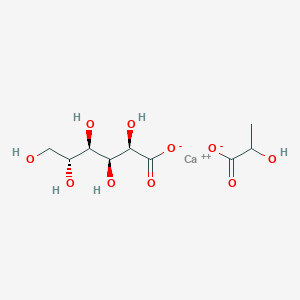
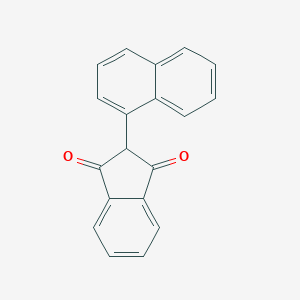
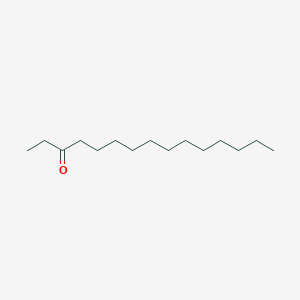
![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)
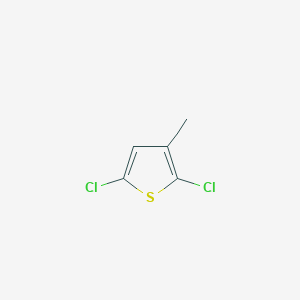
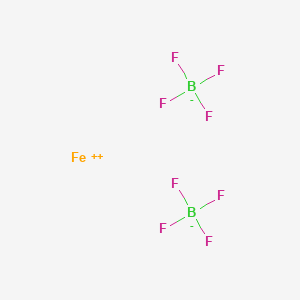
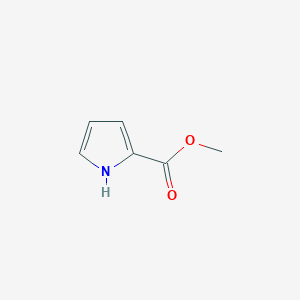
![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)
